2,3,4-Trichlorotoluene
Overview
Description
2,3,4-Trichlorotoluene is a general chemical reagent . It has a molecular formula of C7H5Cl3 and an average mass of 195.474 Da . It is used in the preparation of sulfonamide-based hypoglycemics and is generally used in reduction and oxidation reactions in the preparation of dyes .
Synthesis Analysis
The synthesis of 2,3,4-Trichlorotoluene involves a multi-step reaction with 3 steps . The steps include reactions with aqueous H2O2, aqueous HCl, aqueous H2SO4, and sodium nitrite in the presence of aqueous hydrochloric acid .Molecular Structure Analysis
The molecular structure of 2,3,4-Trichlorotoluene consists of 7 carbon atoms, 5 hydrogen atoms, and 3 chlorine atoms . The structure is characterized by three chlorine atoms and one methyl group attached to a benzene ring .Chemical Reactions Analysis
2,3,4-Trichlorotoluene is a general chemical reagent used in various chemical reactions . It is used in the preparation of sulfonamide-based hypoglycemics and is generally used in reduction and oxidation reactions in the preparation of dyes .Physical And Chemical Properties Analysis
2,3,4-Trichlorotoluene has a density of 1.4±0.1 g/cm3, a boiling point of 243.5±35.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.1±3.0 kJ/mol and a flash point of 153.8±21.5 °C . The index of refraction is 1.560, and the molar refractivity is 45.8±0.3 cm3 .Scientific Research Applications
1. Organic Chemistry Applications
Radical Cyclizations : Ishibashi et al. (1998) investigated the radical cyclizations of N-vinylic α-halo amides, contributing to the understanding of reaction mechanisms in organic chemistry. This study, while not directly using 2,3,4-Trichlorotoluene, reflects the type of chemical processes where similar compounds might be involved (Ishibashi, Higuchi, Ohba, & Ikeda, 1998).
Synthesis of Biaryls : Shih, Shih, & Cheng (2001) conducted a study on the synthesis of biaryls via deoxygenative dimerization of 1,4-epoxy-1,4-dihydroarenes catalyzed by palladium complexes, a process relevant to the synthesis and reactions of chlorotoluenes (Shih, Shih, & Cheng, 2001).
2. Environmental Studies
Solubility Research : The aqueous solubilities of various chlorotoluenes, including 2,4,5-trichlorotoluene, were reported by Ma et al. (2001). This research is crucial in understanding the environmental behavior of these compounds (Ma, Hung, Shiu, & Mackay, 2001).
- roaromatic compounds related to trichlorotoluenes (Hawari, Beaudet, Halasz, Thiboutot, & Ampleman, 2000).
3. Material Science
Chlorination Reactions : Losch et al. (2015) investigated the environmentally-friendly chlorination reaction of toluene, demonstrating the potential application of trichlorotoluenes in material synthesis (Losch, Pascual, Boltz, Ivanova, Louis, Montilla, & Odriozola, 2015).
Bioconcentration Studies : Oliver & Niimi (1984) studied the bioconcentration of halogenated aromatics, including trichlorotoluenes, in rainbow trout, providing insights into the bioaccumulation potential of these compounds in aquatic organisms (Oliver & Niimi, 1984).
Safety and Hazards
When handling 2,3,4-Trichlorotoluene, it is advised to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also recommended to ensure adequate ventilation and remove all sources of ignition .
Mechanism of Action
Target of Action
It is known that chlorinated hydrocarbons like 2,3,4-trichlorotoluene often interact with lipids and proteins, disrupting cellular functions .
Mode of Action
It’s known that chlorinated hydrocarbons can cause lipid peroxidation, leading to cell membrane damage . They can also bind to proteins, altering their function and potentially leading to cytotoxic effects .
Biochemical Pathways
Chlorinated hydrocarbons are known to interfere with oxidative phosphorylation and can disrupt energy production within cells .
Pharmacokinetics
Chlorinated hydrocarbons are generally lipophilic, meaning they can easily cross cell membranes and distribute throughout the body . They are often metabolized in the liver and excreted via the kidneys .
Result of Action
Exposure to chlorinated hydrocarbons can lead to a variety of adverse effects, including cytotoxicity, oxidative stress, and potential disruption of endocrine function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,4-Trichlorotoluene. For example, its lipophilic nature means it can accumulate in fatty tissues, potentially leading to bioaccumulation and biomagnification in ecosystems . Additionally, its stability and persistence in the environment can lead to long-term exposure risks .
properties
IUPAC Name |
1,2,3-trichloro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOGNQZQKDZOBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60223778 | |
Record name | 2,3,4-Trichlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60223778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trichlorotoluene | |
CAS RN |
7359-72-0 | |
Record name | 1,2,3-Trichloro-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7359-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4-Trichlorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007359720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Trichlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60223778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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